molecular formula C18H14O4 B14854161 3-Hydroxymethylenetanshinquinone

3-Hydroxymethylenetanshinquinone

Cat. No.: B14854161
M. Wt: 294.3 g/mol
InChI Key: RUJKJFRMCYQMLH-CYBMUJFWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxymethylenetanshinquinone typically involves the extraction of the compound from the roots of Salvia miltiorrhiza Bge. The extraction process often employs solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The compound can be further purified using chromatographic techniques to achieve high purity levels.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the extraction and purification processes used in laboratory settings can be scaled up for industrial applications, ensuring the compound’s availability for research and therapeutic use.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxymethylenetanshinquinone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl, methylene, and ketone groups .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to reduce the compound.

    Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.

Comparison with Similar Compounds

3-Hydroxymethylenetanshinquinone can be compared with other similar compounds derived from Salvia miltiorrhiza Bge, such as:

  • Methylenetanshinquinone (CAS#67656-29-5)
  • 1,2-Dihydrotanshinquinone (CAS#77769-21-2)
  • Tanshinone I (CAS#568-73-0)
  • Isosalviamine A (CAS#878475-29-7)
  • Isosalviamine B (CAS#878475-30-0)
  • Tanshinol B (CAS#189290-30-0)
  • Przewaquinone C (CAS#96839-29-1)
  • Tanshindiol B (CAS#97465-70-8)
  • Tanshindiol C (CAS#97465-71-9)
  • Tanshindiol A (CAS#97411-46-6)
  • Tanshinlactone (CAS#105351-70-0)
  • Neoprzewaquinone A (CAS#630057-39-5)

These compounds share structural similarities but differ in their functional groups and specific bioactivities. This compound stands out due to its unique combination of hydroxyl, methylene, and ketone groups, which contribute to its distinct chemical reactivity and therapeutic potential.

Properties

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

IUPAC Name

(7R)-7-hydroxy-1-methyl-6-methylidene-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione

InChI

InChI=1S/C18H14O4/c1-8-7-22-18-12-4-3-10-9(2)13(19)6-5-11(10)15(12)17(21)16(20)14(8)18/h3-4,7,13,19H,2,5-6H2,1H3/t13-/m1/s1

InChI Key

RUJKJFRMCYQMLH-CYBMUJFWSA-N

Isomeric SMILES

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CC[C@H](C4=C)O

Canonical SMILES

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC(C4=C)O

Origin of Product

United States

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